molecular formula C23H20O3 B12423478 1,3-Bis(1-naphthalenyloxy)-2-propanol-d5

1,3-Bis(1-naphthalenyloxy)-2-propanol-d5

Cat. No.: B12423478
M. Wt: 349.4 g/mol
InChI Key: PKZXCEVVANTTGF-SJJJQHHHSA-N
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Description

1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 is a deuterated derivative of 1,3-Bis(1-naphthalenyloxy)-2-propanol. This compound is often used in scientific research due to its unique properties and applications. The deuterium atoms in the compound make it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as they provide distinct signals that can be easily distinguished from hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 can be synthesized through a multi-step process involving the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-naphthol and 2,3-dibromopropanol.

    Formation of 1,3-Bis(1-naphthalenyloxy)-2-propanol: The 1-naphthol is reacted with 2,3-dibromopropanol in the presence of a base such as potassium carbonate to form 1,3-Bis(1-naphthalenyloxy)-2-propanol.

    Deuteration: The final step involves the deuteration of 1,3-Bis(1-naphthalenyloxy)-2-propanol using deuterium oxide (D2O) or another deuterium source to replace the hydrogen atoms with deuterium atoms, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the naphthalenyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 has several scientific research applications, including:

    NMR Spectroscopy: The deuterium atoms in the compound provide distinct signals in NMR spectroscopy, making it useful for studying molecular structures and dynamics.

    Pharmacological Studies: The compound is used as a reference standard in pharmacological studies to understand the metabolism and pharmacokinetics of related drugs.

    Material Science: It is used in the synthesis of advanced materials with specific properties for applications in electronics and photonics.

    Biological Research: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The deuterium atoms in the compound can also influence the rate of metabolic reactions, providing insights into the metabolic pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(1-naphthalenyloxy)-2-propanol
  • 1,3-Bis(2-naphthalenyloxy)-2-propanol
  • 1,3-Bis(1-anthracenyloxy)-2-propanol

Uniqueness

1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and metabolic studies. The deuterium atoms also enhance the stability of the compound, making it more suitable for long-term studies.

Properties

Molecular Formula

C23H20O3

Molecular Weight

349.4 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-1,3-dinaphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C23H20O3/c24-19(15-25-22-13-5-9-17-7-1-3-11-20(17)22)16-26-23-14-6-10-18-8-2-4-12-21(18)23/h1-14,19,24H,15-16H2/i15D2,16D2,19D

InChI Key

PKZXCEVVANTTGF-SJJJQHHHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)OC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(COC3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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